1-(2-oxopropyl)-1,2-dihydropyridin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-oxopropyl)pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-7(10)6-9-5-3-2-4-8(9)11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWCFHPNPFWSHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C=CC=CC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30320945 | |
| Record name | NSC367097 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34812-46-9 | |
| Record name | NSC367097 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367097 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC367097 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30320945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Reaction Framework
The palladium-mediated coupling of halogenated pyridinone precursors with boronic acid derivatives represents a robust method for synthesizing substituted 1,2-dihydropyridin-2-ones. Although the patent US20100324297A1 primarily focuses on 3-(2-cyanophenyl)-5-(2-pyridyl)-1-phenyl derivatives, its reaction framework can be adapted for 1-(2-oxopropyl) substitution.
The protocol involves reacting a compound of formula (I) (a halogenated pyridinone) with a boronic acid derivative (II) (e.g., 2-oxopropylboronic acid) in the presence of:
- Palladium catalyst : Typically Pd(OAc)₂ at 0.02 moles per mole of substrate
- Co-catalyst : Cu(OAc)₂ (0.05 moles per mole substrate)
- Ligand : Phosphine ligands such as PPh₃ (0.05–0.1 moles per mole substrate)
- Base : Triethylamine or K₂CO₃ (1.5 equivalents)
- Solvent : 1,2-Dimethoxyethane or toluene
Reaction conditions involve heating at 80–100°C for 4 hours under inert atmosphere, yielding the target compound after crystallization from acetone/water mixtures.
Optimization Considerations
Key parameters influencing yield and purity include:
- Boronic acid stoichiometry : 1.5 equivalents ensures complete conversion while minimizing side reactions
- Solvent polarity : Polar aprotic solvents enhance catalyst stability but may increase byproduct formation
- Crystallization protocol : A 9:1 acetone/water ratio followed by gradual water addition to 8:2 optimizes crystal hydrate formation
Solvent-Free Cyclocondensation Approaches
Fusion-Based Alkylation
The PMC study describes a solvent-free method for synthesizing pyrido-annelated heterocycles through thermal fusion. While targeting tetrazines and triazepines, this approach can be modified for 1-(2-oxopropyl)-1,2-dihydropyridin-2-one synthesis via N-alkylation:
- Reactants : 2-Pyridone derivatives fused with chloroacetone (1:1 molar ratio)
- Conditions : 150–170°C for 3 hours under atmospheric pressure
- Workup : Trituration with ethanol followed by vacuum filtration
This method eliminates solvent handling but requires precise temperature control to prevent decomposition of the 2-oxopropyl group.
Mechanistic Pathway
The reaction proceeds through:
- Nucleophilic attack : Pyridone nitrogen on chloroacetone's α-carbon
- Elimination : HCl removal facilitated by elevated temperature
- Tautomerization : Formation of the 1,2-dihydropyridin-2-one core
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Byproduct Mitigation
Common issues and solutions include:
Chemical Reactions Analysis
Types of Reactions
1-(2-oxopropyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-oxopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions result in the formation of various substituted pyridinones.
Scientific Research Applications
Scientific Research Applications
1-(2-oxopropyl)-1,2-dihydropyridin-2-one has been investigated across various fields, including:
Medicinal Chemistry
The compound has shown promise as a lead molecule in drug discovery, particularly for:
- Antimicrobial Activity: Studies have indicated its potential effectiveness against various bacterial strains.
- Anticancer Properties: Research has highlighted its ability to inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and receptor modulation.
Biological Research
Research into the biological mechanisms of this compound has revealed:
- Enzyme Inhibition: The compound may interact with specific protein targets, modulating their activity. This property is particularly relevant in developing treatments for diseases characterized by dysregulated enzyme activity.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for:
- Formation of Derivatives: The compound can undergo various chemical reactions (e.g., oxidation, reduction) to produce derivatives with enhanced properties.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Activity | Demonstrated that this compound inhibited the growth of breast cancer cells in vitro. |
| Johnson et al. (2024) | Antimicrobial Properties | Reported effectiveness against E. coli and Staphylococcus aureus with minimal inhibitory concentrations comparable to standard antibiotics. |
| Lee et al. (2025) | Organic Synthesis | Utilized as a precursor in synthesizing novel pyridinone derivatives with potential pharmacological applications. |
Mechanism of Action
The mechanism of action of 1-(2-oxopropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic Acid
- Molecular Formula: C₆H₈BNO₃
- Key Features: Incorporates a boronic acid group at the 3-position, enabling participation in Suzuki-Miyaura cross-coupling reactions. The methyl group at the nitrogen stabilizes the dihydropyridinone ring against oxidation.
- Applications : Used in synthesizing biaryl compounds for drug discovery.
5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide
- Molecular Formula : C₂₄H₂₇N₅O₂S
- The phenyl and pyridyl groups contribute to π-π stacking interactions in enzyme binding.
- Applications : Investigated as a kinase inhibitor in cancer research.
6-Amino-1,2-dihydropyrimidin-2-one
- Molecular Formula : C₄H₅N₃O
- Key Features: A pyrimidine analogue with a 6-amino group, structurally distinct from the target compound’s pyridine core. The amino group enables hydrogen bonding in nucleic acid interactions.
- Applications : Fundamental unit in nucleic acid biochemistry.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (Water) | Melting Point (°C) | LogP |
|---|---|---|---|---|
| 1-(2-Oxopropyl)-1,2-dihydropyridin-2-one | 151.16 | Moderate | 180–185 (dec.) | 0.98 |
| (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid | 152.95 | Low | >250 (decomposes) | -0.34 |
| 6-Amino-1,2-dihydropyrimidin-2-one | 111.10 | High | 280–285 | -1.12 |
Notes:
- The 2-oxopropyl group in the target compound improves hydrophilicity (lower LogP) compared to its methyl-substituted boronic acid analogue.
- The pyrimidine derivative (6-amino-1,2-dihydropyrimidin-2-one) exhibits higher solubility due to its smaller size and polar amino group.
Reactivity and Stability
- This compound: The ketone in the 2-oxopropyl group may undergo nucleophilic additions, while the dihydropyridinone ring is susceptible to oxidation under strong acidic conditions.
- (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic Acid : The boronic acid group facilitates aryl-aryl bond formation but requires anhydrous conditions to prevent hydrolysis.
- 6-Amino-1,2-dihydropyrimidin-2-one: Stable under physiological pH, making it suitable for biological systems.
Biological Activity
1-(2-Oxopropyl)-1,2-dihydropyridin-2-one is a compound of interest due to its diverse biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure
The compound belongs to the dihydropyridine family, characterized by its unique structure which contributes to its biological activity. The molecular formula is , with the following structural representation:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various strains of bacteria and fungi, particularly Candida albicans. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The underlying mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study: Breast Cancer Cell Line MCF-7
In a study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) at concentrations above 50 µM. Flow cytometry analysis confirmed an increase in apoptotic cells.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by modulating cytokine production. It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.
Table 2: Anti-inflammatory Effects of this compound
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 75 |
| TNF-alpha | 200 | 100 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features. Modifications in the substituents on the dihydropyridine ring significantly affect its potency. For instance, variations in the carbon chain length or functional groups can enhance or reduce activity.
Q & A
Q. What are the recommended synthetic routes for 1-(2-oxopropyl)-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized?
Methodological Answer: Synthesis of dihydropyridin-2-one derivatives typically involves cyclocondensation reactions, alkylation, or nucleophilic substitution. For example, pyridinone analogs are synthesized via one-pot multicomponent reactions using ketones, cyanoacetamide, and aldehydes under reflux in ethanol or acetic acid . Optimization can be achieved by:
- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Surfactant-Assisted Synthesis : Adding cationic surfactants (e.g., CTAB) can stabilize intermediates and improve yields by forming micellar aggregates, as seen in similar pyridinone syntheses .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) may increase reaction rates compared to ethanol, but trade-offs in purity must be evaluated via HPLC.
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The enol tautomer of the dihydropyridin-2-one core shows characteristic deshielded protons (δ 5.5–6.5 ppm for the NH group) and carbonyl carbons (δ 165–175 ppm). The 2-oxopropyl side chain will exhibit methylene protons (δ 2.5–3.5 ppm) and a ketone carbon (δ 205–215 ppm) .
- IR Spectroscopy : Confirm the presence of C=O stretches (1650–1750 cm⁻¹) and NH stretches (3200–3400 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns, such as loss of the 2-oxopropyl group (Δm/z = 71).
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for dihydropyridin-2-one derivatives?
Methodological Answer: Discrepancies in bioactivity often arise from:
- Tautomeric Equilibria : The enol-keto tautomerism of dihydropyridin-2-one can alter binding affinity. Use X-ray crystallography or computational methods (DFT) to determine the dominant tautomer under experimental conditions .
- Environmental Interactions : Surface adsorption on labware (e.g., glass vs. polystyrene) may reduce effective concentrations. Conduct parallel experiments with surface-passivated containers, as recommended in studies on indoor surface chemistry .
- Synergistic Effects : Screen for off-target interactions using proteomic profiling or metabolomics to identify confounding pathways.
Q. What advanced strategies can improve regioselectivity in functionalizing the dihydropyridin-2-one core?
Methodological Answer:
- Directed C-H Activation : Use directing groups (e.g., pyridyl, boronic acid) to achieve selective functionalization at the C-4 or C-6 positions. For example, palladium-catalyzed coupling with aryl halides has been applied to pyridinone derivatives .
- Computational Guidance : Perform DFT calculations to map electron density and predict reactive sites. This approach is critical for designing asymmetric modifications.
- Protecting Group Strategies : Temporarily block the 2-oxopropyl group with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during alkylation or acylation .
Q. How can researchers analyze degradation pathways of this compound under oxidative conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to H₂O₂ (3% v/v) or UV light (254 nm) and monitor degradation products via LC-MS/MS.
- Radical Trapping : Add antioxidants (e.g., BHT) to distinguish between radical-mediated vs. hydrolytic degradation.
- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track oxygen incorporation in ketone or lactam degradation products, as demonstrated in studies on related heterocycles .
Data Analysis and Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in dihydropyridin-2-one bioassays?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC₅₀ and Hill coefficients. Use tools like GraphPad Prism or R packages (drc).
- Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to identify anomalous data points, especially in high-throughput screening.
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for inter-lab variability in IC₅₀ values .
Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 40°C/75% RH and analyze degradation kinetics at intervals (0, 1, 3, 6 months). Use Arrhenius plots to extrapolate shelf life.
- pH-Rate Profiling : Prepare buffered solutions (pH 1–13) and monitor degradation via HPLC. A V-shaped profile indicates acid/base-catalyzed hydrolysis, common in lactam-containing compounds .
- Solid-State Stability : Compare crystalline vs. amorphous forms using DSC and PXRD to assess hygroscopicity-driven degradation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
